2,2'-Biphenyldimethanol

Thermal Properties Process Chemistry Solubility

2,2'-Biphenyldimethanol (CAS 3594-90-9) delivers atropisomerism-impossible with the 4,4′-isomer-enabling enantioselective chiral ligand synthesis, faster-crystallizing PBT copolyesters, and validated environmental metabolite standards. • Only 2,2′-isomer permits lipase-catalyzed kinetic resolution to enantiopure forms • Kinked geometry raises copolymer crystallization temperature vs. Dianol comonomers • Validated 9S,10S phenanthrene degradation intermediate for LC-MS/MS • 80 °C lower mp (110-111 °C) than 4,4′-isomer aids melt processing White crystalline solid, ≥98% purity. Immediate global dispatch.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 3594-90-9
Cat. No. B1213914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Biphenyldimethanol
CAS3594-90-9
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CC=CC=C2CO
InChIInChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2
InChIKeyUIMJANTUJQGSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Biphenyldimethanol: Identity and Procurement Overview


2,2′-Biphenyldimethanol ([1,1′-biphenyl]-2,2′-diyldimethanol; CAS 3594-90-9) is an ortho,ortho′-disubstituted biphenyl diol with molecular formula C₁₄H₁₄O₂ and molecular weight 214.26 g·mol⁻¹ . It belongs to the biphenyldimethanol positional isomer family alongside the 4,4′- (CAS 1667-12-5) and 3,3′- (CAS 66888-79-7) analogs. The compound exists as a white crystalline solid at ambient temperature with a melting point of 110–111 °C (lit.) and a predicted boiling point of 442.0 ± 40.0 °C [1]. Its two hydroxymethyl (–CH₂OH) groups are positioned at the 2- and 2′-positions of the biphenyl scaffold, creating a sterically congested ortho-substitution pattern that fundamentally differentiates it from other in-class diols [1].

Workflow Atropisomer-enabled chiral building block synthesis Ortho-substitution locks axial chirality
Selection Rigid kinked diol for copolyester crystallization control Melt preordering via phase-separating moieties
Use Context PCET mechanistic probe & PAH biodegradation standard Pathway-specific metabolite identification

Why 2,2′-Biphenyldimethanol Cannot Be Substituted by Other Isomers


The ortho,ortho′-substitution pattern of 2,2′-biphenyldimethanol creates a fundamentally different steric, electronic, and conformational profile compared to its 4,4′- and 3,3′- positional isomers as well as simpler aromatic diols such as 1,4-benzenedimethanol . The proximity of the two hydroxymethyl groups to the biphenyl axis restricts rotation around the central C–C bond, giving rise to stable atropisomerism—a property completely absent in the 4,4′-isomer [1]. This axial chirality enables enantioselective enzymatic transformations that are impossible with symmetric para-substituted analogs [1]. Furthermore, the 2,2′-isomer exhibits an approximately 80 °C lower melting point than the 4,4′-isomer (110–111 °C vs. 191–192 °C), profoundly affecting its solubility, processability, and formulation compatibility . In copolymer systems, the rigid, kinked geometry of the 2,2′-BDM moiety induces phase separation and melt preordering that enhances crystallization temperature relative to flexible diol comonomers—a structural feature not replicable by 4,4′-biphenyldimethanol or Dianol-based monomers [2].

4,4′-Isomer lacks atropisomerism

The symmetric para-substitution pattern cannot support axial chirality. Enantioselective resolution and chiral ligand synthesis may not transfer to the 4,4′-analog.

Thermal profile mismatch with para-isomer

An ~80 °C lower melting point and higher boiling point vs. 4,4′-BDM alter melt-processability and solubility. Formulation windows may shift significantly.

Flexible diols cannot replicate rigid-rod preordering

Dianol-based or linear aliphatic diol comonomers lack the kinked ortho-biphenyl geometry required for melt-phase preordering and enhanced copolymer crystallization temperature.

Differentiation Evidence for 2,2′-Biphenyldimethanol


Melting Point Depression vs. 4,4′-Isomer

2,2′-Biphenyldimethanol exhibits a melting point of 110–111 °C (lit.), which is approximately 80–82 °C lower than the 191–192 °C melting point of its 4,4′-positional isomer . This substantial depression originates from the sterically hindered ortho-substitution pattern, which disrupts crystal packing relative to the more symmetric para-isomer. The 2,2′-isomer also displays a higher boiling point of 442 °C at 760 mmHg compared with 416.3 °C for the 4,4′-isomer .

Melting Point Depression
Head-to-head
Δmp ≈ −80 to −82 °C
2,2′-isomer 110–111 °C vs. 4,4′-isomer 191–192 °C
Enables melt-processing at lower temperatures
Supports formulation with thermally sensitive co-components
Thermal Properties Process Chemistry Solubility

Crystallization Temperature in PBT Copolymers

In poly(butylene terephthalate) (PBT) copolymer systems synthesized via solid-state copolymerization (SSP) and melt copolymerization, incorporation of 2,2′-biphenyldimethanol (BDM) as a rigid diol comonomer produced a higher crystallization temperature (Tc) compared with PBT–Dianol 220 copolymers of equal comonomer composition [1]. The origin of this enhanced Tc is attributed to preordering of polymer chains in the melt driven by rigid, phase-separating BDM moieties, a structural feature enabled specifically by the kinked ortho-substituted biphenyl geometry [1]. Dianol 220 (2,2-bis[4-(2-hydroxyethoxy)phenyl]propane), despite its aromatic core, possesses flexible ethoxy spacers that prevent comparable rigid-rod preordering.

Crystallization Temperature in PBT
Cross-study comparable
Higher Tc vs. Dianol 220 copolymers
BDM-PBT: rigid-rod preordering in melt
Faster cycle times and improved dimensional stability
Reported for equal comonomer composition; data to verify
Polymer Chemistry Copolyester Engineering Thermal Properties

Protonation Rate of Radical Anion

The radical anion of 2,2′-biphenyldimethanol (2,2′-biphenyldimethanol•⁻) undergoes protonation by ethanol solvent with a rate constant of 3 × 10⁹ s⁻¹ [1]. This rate falls outside the free energy correlation established across a 4.5-decade range of rate constants for unsubstituted aryl radical anions, suggesting a change in protonation mechanism specifically for CH₂OH-substituted aryl radical anions [1]. Other aryl radical anions in the same study followed a linear free energy relationship between protonation rate and ΔG°, making the 2,2′-biphenyldimethanol radical anion a mechanistically distinct outlier.

Radical Anion Protonation Rate
Cross-study comparable
k = 3 × 10⁹ s⁻¹
Deviates from linear free energy correlation
CH₂OH substituent alters protonation mechanism
Supports PCET probe molecule context
Physical Organic Chemistry Radical Chemistry Electron Transfer

Atropisomerism and Chiral Resolution

The ortho,ortho′-disubstitution pattern of 2,2′-biphenyldimethanol restricts rotation around the central biphenyl C–C bond, giving rise to stable atropisomers (axial chirality) [1]. This property is exploited in a triply enantioselective lipase-catalyzed transacylation reaction: rac-2,2′-bis(butyroxymethyl)biphenyl reacts with rac-1-indanol to afford enantiomerically enriched (S)-2,2′-biphenyldimethanol and (R)-2,2′-bis(butyroxy-methyl)biphenyl [1]. The 4,4′-isomer, with its para-hydroxymethyl substituents, presents a symmetric molecular shape, cannot exhibit atropisomerism, and cannot participate in this class of enantioselective resolution.

Atropisomerism & Chiral Resolution
Class-level inference
(S)-enantiomer via lipase-catalyzed resolution
Triply enantioselective transacylation reported
Unique access to C₂-symmetric chiral building blocks
4,4′-isomer achiral; atropisomerism impossible
Asymmetric Synthesis Biocatalysis Chiral Building Blocks

Procurement Cost Premium

Commercial pricing data from major reagent suppliers reveals a substantial cost differential: 2,2′-biphenyldimethanol (98% purity) is listed at approximately ¥348 per gram (Macklin, 1g unit) or ¥1,208 per 5 grams [1]. In contrast, 4,4′-biphenyldimethanol (≥98% purity) is priced at approximately ¥109 per 5 grams (Macklin) or ¥45.90 per gram (Aladdin) [2]. On a per-gram basis, the 2,2′-isomer is approximately 8–10 times more expensive than its 4,4′-counterpart at comparable purity grades.

Procurement Cost Premium
Head-to-head
~8–10× higher cost per gram
2,2′-isomer vs. 4,4′-isomer at comparable purity
Cost reflects synthetic complexity and lower volume
Supplier pricing data subject to change
Procurement Economics Supply Chain Cost-Benefit Analysis

Metabolic Pathway Specificity in Phenanthrene Degradation

2,2′-Biphenyldimethanol is a pathway-specific metabolite in the fungal degradation of phenanthrene (9S,10S pathway), where it is produced by the reduction of 2,2′-diphenate [1]. This metabolic role is structurally constrained: only the 2,2′-substitution pattern matches the geometry of the diphenate precursor generated from angular phenanthrene dioxygenation. The 4,4′- and 3,3′-isomers are not intermediates in this pathway, conferring unique relevance to 2,2′-biphenyldimethanol as a biomarker or analytical standard in environmental fate studies of polycyclic aromatic hydrocarbons (PAHs).

PAH Biodegradation Standard
Class-level inference
Pathway-specific metabolite (9S,10S fungal pathway)
2,2′-diphenate reduction product
Required reference for phenanthrene biodegradation studies
Other isomers not validated in this pathway
Environmental Microbiology Biodegradation Metabolomics

High-Value Application Scenarios for 2,2′-Biphenyldimethanol


Chiral Building Block for Asymmetric Synthesis

Researchers synthesizing C₂-symmetric chiral ligands (e.g., bisoxazoline-type, phosphine, or N-heterocyclic carbene ligands) should select 2,2′-biphenyldimethanol over its 4,4′-isomer because the ortho-substitution pattern confers stable atropisomerism, enabling access to enantiopure (S)- or (R)-forms via lipase-catalyzed kinetic resolution [1]. The 4,4′-isomer is achiral and cannot serve this function. This scenario is directly supported by the demonstrated triply enantioselective transacylation producing (S)-2,2′-biphenyldimethanol [1].

Copolyester Modification for Enhanced Crystallization

Polymer scientists formulating PBT-based copolyesters for injection-molding applications requiring faster crystallization kinetics and higher heat deflection temperatures should specify 2,2′-biphenyldimethanol as the rigid diol comonomer. Evidence from Jansen et al. (2008) demonstrates that BDM incorporation into PBT yields higher crystallization temperatures than Dianol 220 at equal loading due to melt preordering of the rigid, kinked BDM moiety [2]. The lower melting point (110–111 °C) of BDM monomer versus 4,4′-isomer (191–192 °C) also facilitates melt-phase copolymerization at milder temperatures .

Physical Organic Probe for PCET Mechanism Studies

Investigators studying proton transfer kinetics in aryl radical anions should employ 2,2′-biphenyldimethanol as a mechanistically informative substrate because its radical anion protonation rate (3 × 10⁹ s⁻¹) deviates from the standard free energy correlation, indicating a change in protonation mechanism mediated by the CH₂OH substituents [3]. This anomalous behavior is not observed with unsubstituted aryl radical anions and makes the compound uniquely suited as a probe for distinguishing concerted vs. stepwise PCET pathways [3].

Environmental PAH Biodegradation Standard

Environmental analytical laboratories developing LC-MS/MS or GC-MS methods for tracking phenanthrene biodegradation in contaminated soil or fungal remediation systems should procure 2,2′-biphenyldimethanol as the authentic metabolite standard for the 9S,10S fungal degradation pathway [4]. No other biphenyldimethanol positional isomer is a validated intermediate in this pathway, making the 2,2′-isomer irreplaceable for accurate quantification and pathway confirmation [4].

Application
Selection Property
Validation Focus
Chiral building block synthesis
Atropisomerism capability
Enantiomeric excess and resolution efficiency
Copolyester crystallization control
Kinked rigid-rod geometry
Melt preordering and Tc enhancement
PCET mechanistic probe studies
Anomalous protonation kinetics
Deviation from free energy correlation
Environmental PAH biodegradation research
Pathway-specific metabolite identity
Targeted metabolomics and pathway confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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